n-Propan-2-ylglutamine
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Overview
Description
n-Propan-2-ylglutamine is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the substitution of a propan-2-yl group at the nitrogen atom of the glutamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Propan-2-ylglutamine typically involves the reaction of glutamine with isopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
n-Propan-2-ylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties. These derivatives can be further utilized in different applications based on their specific characteristics.
Scientific Research Applications
n-Propan-2-ylglutamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders and as a supplement in nutritional therapies.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals and food additives.
Mechanism of Action
The mechanism of action of n-Propan-2-ylglutamine involves its interaction with specific molecular targets and pathways within the cell. It is known to influence the activity of enzymes involved in amino acid metabolism, thereby affecting various metabolic processes. The compound can also modulate signaling pathways related to cell growth and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Glutamine: The parent compound of n-Propan-2-ylglutamine, widely studied for its role in metabolism.
N-Acetylglutamine: Another derivative of glutamine with distinct properties and applications.
Glutamine Methyl Ester: A compound used in various biochemical studies.
Uniqueness
This compound is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This modification enhances its stability and solubility, making it more suitable for certain applications compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXGBMKSVRWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866902 |
Source
|
Record name | N-Propan-2-ylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4311-12-0 |
Source
|
Record name | NSC23913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.